molecular formula C11H12N2O2S B13069406 4-(3-Methoxy-phenoxymethyl)-thiazol-2-ylamine

4-(3-Methoxy-phenoxymethyl)-thiazol-2-ylamine

Cat. No.: B13069406
M. Wt: 236.29 g/mol
InChI Key: UDGSTKAPESZZHW-UHFFFAOYSA-N
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Description

4-(3-Methoxy-phenoxymethyl)-thiazol-2-ylamine ( 885457-97-6) is a high-purity organic compound supplied for advanced chemical and pharmacological research. This molecule, with the molecular formula C11H12N2O2S and a molecular weight of 236.29 g/mol, features a thiazole ring—a versatile five-membered heterocycle containing nitrogen and sulfur atoms—which is synthetically optimized for exploring novel bioactive agents . The thiazole ring is a privileged structure in medicinal chemistry, known for its aromaticity and presence in a wide range of therapeutic drugs and investigational compounds . Researchers value this scaffold for its potential in drug discovery, as analogous structures have demonstrated significant biological activities. For instance, certain N-(thiazol-2-yl)-benzamide analogs have been identified as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), acting as negative allosteric modulators and serving as valuable pharmacological tools . Furthermore, other 2-aminothiazole derivatives have shown potent inhibitory effects on tubulin polymerization, representing a promising mechanism for the development of new anticancer agents . This compound is provided exclusively for research applications in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for ensuring safe handling and compliance with all applicable local and international regulations.

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

4-[(3-methoxyphenoxy)methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C11H12N2O2S/c1-14-9-3-2-4-10(5-9)15-6-8-7-16-11(12)13-8/h2-5,7H,6H2,1H3,(H2,12,13)

InChI Key

UDGSTKAPESZZHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC2=CSC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxy-phenoxymethyl)-thiazol-2-ylamine typically involves the reaction of 3-methoxyphenol with thiazole derivatives under specific conditions. One common method includes the use of hydrogen bromide and boron tribromide as catalysts in demethylation reactions . These catalysts coordinate with electron-rich sites in organic compounds, enhancing the outcome of the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxy-phenoxymethyl)-thiazol-2-ylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(3-Methoxy-phenoxymethyl)-thiazol-2-ylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Methoxy-phenoxymethyl)-thiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications on the Phenyl Ring

Thiazol-2-ylamine derivatives vary primarily in the substituents on the phenyl ring. Key examples include:

Compound Name Substituent(s) on Phenyl Ring Key Features Reference(s)
4-(3,4-Dimethoxyphenyl)-thiazol-2-ylamine 3,4-Dimethoxy Enhanced electron-donating effects; used in antiprion activity assays (60% yield, mp 198–201°C)
4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine 5-Cl, 2-OCH₃ Chlorine increases lipophilicity; CAS 303019-72-9
4-(3,5-Difluorophenyl)-thiazol-2-ylamine 3,5-F Fluorine enhances metabolic stability; precursor to antibacterial carboxamides
4-(3-Nitrophenyl)-thiazol-2-ylamine 3-NO₂ Nitro group facilitates reduction to amine for HDAC inhibitor synthesis

Key Insights :

  • Electron-donating groups (e.g., methoxy) improve solubility but may reduce binding affinity to hydrophobic enzyme pockets.
  • Halogen substituents (Cl, F) enhance lipophilicity and membrane permeability, critical for antimicrobial and antiprion activity .
  • Nitro groups serve as synthetic handles for further functionalization, such as reduction to amines for HDAC-targeting hydroxamates .
Antimicrobial Activity
  • 4-(Indol-3-yl)thiazole-2-amines : Exhibit broad-spectrum antimicrobial activity against Candida albicans and Aspergillus brasiliensis, with MIC values ≤0.03 µg/mL. The indole moiety contributes to membrane disruption .
  • 4-(3-Methoxy-phenyl)-thiazol-2-ylamine: Limited direct antimicrobial data, but structural analogs like 4-(3,5-difluorophenyl)-thiazol-2-ylamine derivatives show potent activity (e.g., Compound 24, MIC = 0.5 µg/mL against S. aureus) .
Enzyme Inhibition
  • HDAC6/8 Inhibition : Derivatives like 5-[3-[N-(4-Phenylthiazol-2-yl)carbamoyl]propyl]isoxazole-3-carbohydroxamic acid (IC₅₀ = 0.8 µM for HDAC6) use thiazol-2-ylamine as a cap group to enhance isoform selectivity .
  • KCa3.1 Channel Modulation : Naphtho[1,2-d]thiazol-2-ylamine (SKA-31) activates KCa3.1, increasing microglia migration and phagocytosis, whereas 4-(3-methoxy-phenyl) analogs lack reported ion channel activity .

Key Observations :

  • Thiourea-based condensations are universal for thiazol-2-ylamine synthesis, with yields ranging 44–75% depending on substituent steric effects .
  • Purity is critical for biological testing; 4-(3-methoxy-phenyl) derivatives achieve >99.99% purity via recrystallization .

Biological Activity

4-(3-Methoxy-phenoxymethyl)-thiazol-2-ylamine is a compound that has garnered attention due to its diverse biological activities. Characterized by its thiazole and phenoxy groups, this compound exhibits significant potential in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various cell lines, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of 4-(3-Methoxy-phenoxymethyl)-thiazol-2-ylamine is C12_{12}H13_{13}N2_{2}O2_{2}S, with a molecular weight of 236.29 g/mol. The structure features a five-membered thiazole ring containing sulfur and nitrogen, which is crucial for its biological activity.

The biological activity of 4-(3-Methoxy-phenoxymethyl)-thiazol-2-ylamine can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular processes such as proliferation and apoptosis. The presence of the amine group allows for nucleophilic substitutions, facilitating the formation of various derivatives that can enhance its therapeutic potential.

Anticancer Activity

Research indicates that 4-(3-Methoxy-phenoxymethyl)-thiazol-2-ylamine exhibits notable anticancer properties. A study involving various thiazole derivatives showed that compounds with similar structures have demonstrated cytotoxic effects against breast cancer cell lines such as MCF-7 (estrogen-dependent) and MDA-MB-231 (non-estrogen-dependent). Specifically, compounds with a methoxyphenyl substituent have been linked to improved anticancer activity due to their ability to induce apoptosis through pathways involving caspases and Bcl-2 family proteins .

Case Study: Cytotoxic Effects

In a comparative study, the cytotoxicity of several thiazole derivatives was assessed using MCF-7 and MDA-MB-231 cell lines. The results indicated that 4-(3-Methoxy-phenoxymethyl)-thiazol-2-ylamine had a moderate inhibitory effect on cell viability at concentrations around 100 µM. The viability percentages were approximately 73% for MCF-7 cells after treatment, indicating significant potential for further development .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Thiazole derivatives are known for their ability to inhibit microbial growth through various mechanisms, including disrupting cell wall synthesis and inhibiting protein synthesis. The specific interactions with microbial enzymes are an area of ongoing research .

Comparative Analysis

To better understand the pharmacological profile of 4-(3-Methoxy-phenoxymethyl)-thiazol-2-ylamine, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaUnique Features
4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamineC16_{16}H18_{18}N2_{2}O4_{4}SContains two methoxyphenyl groups; increased lipophilicity
4-(2-Methoxy-phenoxymethyl)-thiazol-2-ylamineC12_{12}H13_{13}N2_{2}O2_{2}SSubstituted at position 2; altered biological activity
5-[2-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamineC14_{14}H16_{16}N2_{2}O3_{3}SIncorporates a thiadiazole ring; different reactivity profile

This table illustrates how variations in substituents affect the pharmacological properties and potential applications of these compounds in research.

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